Methylprotodioscin
Description
This compound has been reported in Smilax menispermoidea, Polygonatum zanlanscianense, and other organisms with data available.
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJYSJXBOCKQM-GVTGEURHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031695 | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-52-0 | |
| Record name | Methylprotodioscin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprotodioscin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprotodioscin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPROTODIOSCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VJB6VV6IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methylprotodioscin: Origin, Isolation, and Biosynthesis Research
Natural Occurrence and Botanical Sources
Methylprotodioscin is found in a variety of plant species, most notably within the Dioscoreaceae family. Its presence has also been identified in other plant families, highlighting its distribution across different botanical groups.
Dioscoreaceae Family Species
The Dioscoreaceae family, commonly known as the yam family, is a significant source of this compound. nih.gov This compound is a key bioactive component in many plants of this family. nih.gov
Dioscorea collettii var. hypoglauca : The rhizome of this plant is a well-documented source of this compound. nih.govchemfaces.comphytopurify.comnih.gov It has been traditionally used in Chinese herbal remedies. chemfaces.comphytopurify.comnih.gov
Dioscorea nipponica : this compound is a major steroidal saponin (B1150181) found in the roots of Dioscorea nipponica. researchgate.netnih.govbrieflands.com
Other Dioscorea Species : The compound has also been reported in Dioscorea opposita and Dioscorea spongiosa. caymanchem.com
Other Plant Sources
Beyond the Dioscoreaceae family, this compound has been isolated from other plant species, indicating a broader natural distribution.
Polygonatum sibiricum : The rhizomes of this plant, also known as Huang Jing, contain this compound. researchgate.netnih.govfrontiersin.org
Asparagus cochinchinensis : The roots of this plant are another notable source of this compound. caymanchem.comresearchgate.netnih.govnih.gov
Other Sources : The compound has also been found in Smilax menispermoidea, Polygonatum zanlanscianense, and Solanum rostratum. nih.govresearchgate.net
Isolation and Purification Methodologies
The extraction and purification of this compound from its natural sources involve a series of established laboratory techniques to ensure a high degree of purity for research purposes.
Extraction Techniques
The initial step in obtaining this compound involves its extraction from the plant material.
Ethanol (B145695) Extraction : A common method involves extracting the dried and powdered plant material, such as the root slices of Dioscorea nipponica, with a 60% ethanol solution. nih.gov The roots of Asparagus cochinchinensis have also been extracted using 70% ethanol. nih.gov
Chromatographic Separation Techniques
Following extraction, various chromatographic methods are employed to separate this compound from other compounds in the crude extract.
Macroreticular Resin Column Chromatography : The concentrated ethanol extract is often subjected to a macroreticular resin column. nih.gov The column is eluted with a stepwise gradient of alcohol concentrations (e.g., 30%, 55%, and 95%) to separate the fractions. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) : This technique is used for the final purification of this compound to achieve a high level of purity. nih.gov
Purity Assessment
The purity of the isolated this compound is a critical parameter and is determined using advanced analytical methods.
Mass Spectrometry (MS) : Mass spectrometry is a key technique used to confirm the identity and determine the purity of the isolated compound. nih.govnih.gov High-resolution mass spectrometry provides precise mass data, which aids in structural elucidation.
Table 1: Botanical Sources of this compound
| Family | Species | Plant Part |
| Dioscoreaceae | Dioscorea collettii var. hypoglauca | Rhizome |
| Dioscoreaceae | Dioscorea nipponica | Root/Rhizome |
| Dioscoreaceae | Dioscorea opposita | Root |
| Dioscoreaceae | Dioscorea spongiosa | Not Specified |
| Asparagaceae | Asparagus cochinchinensis | Root |
| Asparagaceae | Polygonatum sibiricum | Rhizome |
| Smilacaceae | Smilax menispermoidea | Not Specified |
| Asparagaceae | Polygonatum zanlanscianense | Not Specified |
| Solanaceae | Solanum rostratum | Not Specified |
Biosynthetic Pathways and Precursor Studies
The biosynthesis of this compound in nature is a complex process involving multiple enzymatic steps. In the laboratory, researchers have explored various methods to synthesize this compound, often starting from more abundant, structurally related natural products. These studies are crucial for producing this compound for research purposes and for understanding its metabolic fate.
Conversion from Diosgenin (B1670711) and Dioscin (B1662501)
Diosgenin, a spirostanol (B12661974) sapogenin, is a well-established precursor for the chemical synthesis of this compound. researchgate.netnih.gov Dioscin, a common steroidal saponin, is the glycoside form of diosgenin and often co-occurs with this compound in plants like those of the Dioscorea genus. dovepress.comacs.org The structural relationship between these compounds has prompted significant research into their interconversion.
More direct conversion methods have also been developed. A facile approach demonstrates the transformation of the spirostan (B1235563) saponin dioscin directly into its furostan (B1232713) counterpart, this compound. nih.govdntb.gov.ua This conversion provides a more efficient route by starting from a precursor that already contains the necessary trisaccharide moiety at the C-3 position, avoiding the complex, stepwise installation of sugar groups. acs.org
Table 1: Synthetic Conversion Approaches to this compound
| Starting Precursor | Conversion Type | Key Transformation | Reported Yield | Reference |
|---|---|---|---|---|
| Diosgenin | Total Synthesis | Nine-step process including oxidative opening of E and F rings and subsequent glycosylations. | 7.8% | researchgate.netacs.org |
| Dioscin | Facile Conversion | Direct transformation of the spirostan saponin into the furostan saponin. | Not specified in abstract | nih.govdntb.gov.ua |
Enzymatic Hydrolysis Studies
Enzymatic hydrolysis plays a critical role in the metabolism of saponins (B1172615), including this compound. This process involves the use of enzymes to break down the compound, typically by cleaving the glycosidic (sugar) bonds. Such studies provide insight into how this compound might be metabolized by microorganisms or in biological systems.
One key study investigated the metabolism of this compound using a culture of the fungus Aspergillus niger. nih.gov This microbial transformation resulted in the isolation and identification of seven different metabolites. The bioconversion process demonstrated that the steroidal saponin skeleton could be converted into a pregnenolone-type skeleton, a transformation that typically requires chemical procedures. The primary metabolites were identified as pregnane (B1235032) glycosides and furostanol glycosides. nih.gov
Table 2: Metabolites from Microbial Transformation of this compound by Aspergillus niger
| Metabolite Category | Number Identified | Key Structural Change | Reference |
|---|---|---|---|
| Pregnane Glycosides | 2 (Main metabolites) | Conversion of the steroidal saponin skeleton to a pregnenolone (B344588) skeleton. | nih.gov |
| Furostanol Glycosides | 4 | Partial hydrolysis or modification of the original furostanol structure. | nih.gov |
| Aglycone | 1 | Complete removal of all sugar moieties. | nih.gov |
Research on Enzymes Involved in Saponin Metabolism (e.g., β-glucosidases)
The biosynthesis and metabolism of saponins are governed by a variety of specific enzymes. Research into these enzymes is fundamental to understanding how compounds like this compound are created and degraded in nature. Key enzymes in saponin metabolic pathways include those involved in building the aglycone backbone and those that attach the sugar chains (glycosyltransferases), as well as those that remove them (glycosidases).
β-glucosidases are a class of enzymes that hydrolyze β-glycosidic bonds, playing a crucial role in saponin metabolism. nih.govnih.gov For instance, a furostanol glycoside 26-O-β-glucosidase purified from the rhizomes of Costus speciosus is known to convert furostanol glycosides into spirostanol glycosides by hydrolyzing the glucose moiety at the C-26 position. acs.org In human intestinal bacteria, a GH3 β-glucosidase (BlBG3) from Bifidobacterium longum has been shown to efficiently catalyze the hydrolysis of furostanol glycosides. nih.govresearchgate.net
Broader research into saponin biosynthesis has identified several key enzymes that construct the core structures. In plants like Panax notoginseng, enzymes such as squalene (B77637) synthase (SS), squalene epoxidase (SE), and various cyclases (e.g., β-amyrin synthase) are essential for forming the initial triterpenoid (B12794562) or steroid backbone from precursors like squalene. nih.govresearchgate.net Following the creation of the aglycone, cytochrome P450 monooxygenases and glycosyltransferases (GTs) perform later-stage modifications, such as oxidation and glycosylation, to produce the final diverse saponin structures. researchgate.net
Table 3: Key Enzymes in Saponin Metabolism and Biosynthesis
| Enzyme/Enzyme Class | Function | Relevance to Saponins | Reference |
|---|---|---|---|
| β-glucosidases | Hydrolyze β-glycosidic bonds. | Activate or degrade saponins by removing sugar moieties. Found in plants and gut microbiota. | nih.govnih.govacs.org |
| Squalene Synthase (SS) | Synthesizes squalene, a key precursor. | A rate-limiting enzyme in the saponin synthesis pathway. | nih.gov |
| Squalene Epoxidase (SE) | Oxidizes squalene to 2,3-oxidosqualene. | Prepares the precursor for cyclization into the steroid or triterpenoid backbone. | nih.govresearchgate.net |
| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidation reactions. | Responsible for the structural diversification of the saponin aglycone. | researchgate.netpjoes.com |
| Glycosyltransferases (GTs) | Transfer sugar moieties to the aglycone. | Final step in creating the diverse glycoside structures of saponins. | researchgate.net |
Pharmacological Activities and Therapeutic Potential of Methylprotodioscin
Anticancer Research
MPD has demonstrated notable anticancer properties across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, often involving the induction of cell cycle arrest and apoptosis (programmed cell death), making it a promising candidate for further investigation in cancer therapy.
Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines
The National Cancer Institute (NCI) has evaluated MPD's anticancer activity against its 60-cell line panel. nih.govphcog.com The screening revealed that MPD exhibits potent cytotoxic effects against numerous human cancer cell lines. nih.govphcog.com It shows strong cytotoxicity against most cell lines derived from solid tumors, with GI50 (50% growth inhibition) values of 10.0 microM or less. chemfaces.comphytopurify.comnih.govtandfonline.com However, its cytotoxicity is moderate against leukemia cell lines, with GI50 values ranging from 10 to 30 microM. chemfaces.comphytopurify.comnih.govtandfonline.com
Notably, an analysis using the COMPARE computer program indicated that MPD's pattern of cytotoxicity does not align with any other compounds in the NCI's anticancer drug screen database, suggesting a potentially novel mechanism of action. phytopurify.comnih.govbrieflands.com This uniqueness underscores the compound's potential for development as a new class of anticancer drugs.
Specific Cancer Modalities
Lung Cancer (e.g., A549 human lung cancer cells)
Research on the A549 human lung cancer cell line has shown that MPD induces G2/M cell cycle arrest and apoptosis. phcog.comchemfaces.comphytopurify.com The compound's pro-apoptotic mechanism in A549 cells involves a decrease in the mitochondrial membrane potential, the release of mitochondrial cytochrome c, activation of caspase-3, downregulation of Bcl-2, and upregulation of Bax. researchgate.net MPD's effects on A549 cells are both dose- and time-dependent. phytopurify.com Studies have demonstrated that MPD can reduce proliferation and induce apoptosis in A549 cells in a concentration range of 2.5-20 μM. phcog.com
Pancreatic Cancer (e.g., MIA PaCa-2 cells)
In pancreatic cancer, MPD has been shown to suppress proliferation and promote apoptosis. nih.govtcsedsystem.edu Studies using MIA PaCa-2 and PANC-1 pancreatic cancer cells revealed that MPD inhibits cell growth in a time- and dose-dependent manner. nih.gov For MIA PaCa-2 cells, the IC50 (half-maximal inhibitory concentration) value was approximately 50 μM. nih.gov MPD induces G2/M phase cell cycle arrest and apoptosis in these cells. nih.govresearchgate.net The apoptotic effect is mediated by down-regulating Bcl-2 and up-regulating Bax. researchgate.net Furthermore, MPD has been found to inhibit glycolysis in pancreatic cancer cells by reducing the expression of the c-Myc oncogene. nih.govresearchgate.net In vivo studies with mouse models have confirmed that MPD can inhibit tumor growth and the uptake of 18F-FDG, a marker for glycolysis, in tumors formed from MIA PaCa-2 cells. nih.gov
Prostate Cancer (e.g., DU145 cells)
The anticancer effects of MPD have also been investigated in prostate cancer, specifically using the DU145 cell line. jst.go.jpnih.gov MPD has been shown to suppress the proliferation, migration, and invasion of DU145 cells, while also inducing apoptosis. jst.go.jpnih.gov The IC50 value for MPD in DU145 cells after 48 hours of treatment was found to be approximately 4 µM. Mechanistically, MPD induces G2/M cell cycle arrest in DU145 cells. jst.go.jp It also reduces cholesterol concentration, which in turn disrupts lipid rafts and inhibits the associated mitogen-activated protein kinase (MAPK) signaling pathway. jst.go.jpnih.gov Furthermore, MPD induces the expression of the tumor suppressor protein FOXO1. jst.go.jpnih.gov
Osteosarcoma (e.g., MG-63 cells)
In the context of osteosarcoma, MPD has demonstrated the ability to induce apoptosis in MG-63 cells. jst.go.jpresearchgate.netnih.gov The compound significantly suppresses the growth of these cells; treatment with 8 μM MPD resulted in a cell viability of 22.5 ± 1.9% compared to the control. researchgate.netnih.gov The induction of apoptosis by MPD in MG-63 cells is mediated through both caspase-dependent and MAPK signaling pathways. researchgate.netnih.gov Key events include the induction of reactive oxygen species, loss of mitochondrial membrane potential, and the activation of caspase-9 and caspase-3. nih.gov MPD treatment also leads to increased phosphorylation of JNK and p38 MAPK, and decreased phosphorylation of ERK. nih.gov Additionally, it reduces the levels of anti-apoptotic proteins such as Bcl-2, survivin, and XIAP. nih.gov
Cytotoxicity of Methylprotodioscin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Measurement | Value (µM) | Source(s) |
| Solid Tumors (General) | Various | GI50 | ≤10.0 | chemfaces.com, phytopurify.com, nih.gov, tandfonline.com |
| Leukemia | Leukemia | GI50 | 10-30 | chemfaces.com, phytopurify.com, nih.gov, tandfonline.com |
| A549 | Lung Cancer | Effective Concentration | 2.5-20 | phcog.com |
| MIA PaCa-2 | Pancreatic Cancer | IC50 | ~50 | nih.gov |
| DU145 | Prostate Cancer | IC50 | ~4 | |
| MG-63 | Osteosarcoma | Effective Concentration | 8 | researchgate.net, nih.gov |
Leukemia (e.g., K562, HL-60 cells)
Mechanisms of Antineoplastic Action
A primary mechanism through which this compound exerts its anticancer effects is the induction of cell cycle arrest, predominantly at the G2/M phase. phytopurify.comphcog.com This effect has been consistently observed across various cancer cell lines.
HeLa Cells: MPD arrests the cell cycle in the G2/M phase. nih.govcaymanchem.com
HepG2 Cells: Treatment with MPD results in a G2/M arrest. brieflands.comnih.gov This is attributed to the downregulation of Cyclin B1. nih.gov
K562 Cells: The compound causes a distinct G2/M arrest, which is associated with a decrease in Cyclin B1 levels while Cdc2 levels remain steady. sci-hub.se
Bladder Cancer Cells (5637 & T24): In these cell lines, protodioscin (B192190) treatment leads to a remarkable arrest at the G2/M phase, which is accompanied by a decrease in the G1 phase population. cnu.edu.tw
Prostate Cancer Cells (DU145): MPD treatment resulted in an increased percentage of cells in the G2/M phase. jst.go.jp
This compound is a potent inducer of apoptosis in cancer cells, activating multiple molecular pathways. nih.govphcog.com
HeLa Cells: In cervical cancer cells, MPD treatment efficiently promotes both the death receptor pathway and the mitochondrial pathway of apoptosis. nih.gov The inhibition of Caspase-8 and Caspase-9, key proteins in these respective pathways, was shown to abolish the apoptotic effect, confirming the mechanism. nih.gov
HepG2 Cells: Apoptosis in liver cancer cells is induced through signaling pathways that lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein BCL2. brieflands.comnih.gov
A549 Lung Cancer Cells: In A549 cells, MPD-induced apoptosis is accompanied by a reduction in mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, and the activation of caspase-3. phytopurify.comphcog.comchemfaces.com This process involves the upregulation of Bax and the downregulation of Bcl-2. phytopurify.comphcog.comchemfaces.com
K562 Leukemia Cells: Subsequent to G2/M blockage, apoptosis is demonstrated through DNA fragmentation and annexin (B1180172) V staining. sci-hub.se
Bladder Cancer Cells (5637 & T24): Protodioscin treatment significantly increased cell apoptosis in both 5637 and T24 bladder cancer cells. cnu.edu.tw
Prostate Cancer Cells (DU145): MPD treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cleaved caspase-3 and cleaved PARP. jst.go.jp
Apoptosis Induction
Caspase-Dependent Pathways
The induction of apoptosis by this compound is significantly mediated through the activation of caspase-dependent pathways. Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. wikipedia.orgmdpi.com
Caspase-3 Activation: Numerous studies have shown that MPD treatment leads to a significant increase in the activity of caspase-3, a key executioner caspase. phcog.comnih.govresearchgate.net In human lung adenocarcinoma A549 cells, MPD-induced apoptosis was directly associated with an increase in caspase-3 activity. phcog.comnih.gov Pre-treatment with a caspase-3 inhibitor, z-DEVD-fmk, significantly inhibited MPD-induced cell death and caspase-3 activation in these cells. researchgate.net Similarly, in human osteosarcoma MG-63 cells and oral squamous cell carcinoma (OSCC) cells, MPD exposure resulted in the activation of caspase-3. nih.govnih.gov Cholesterol supplementation was found to suppress the MPD-induced activation of cleaved caspase-3 in prostate cancer cells. jst.go.jp
Caspase-8 Activation: this compound also triggers the activation of initiator caspase-8, which is a key component of the extrinsic apoptotic pathway. mdpi.comnih.gov In human cervical cancer cells and OSCC cells, treatment with MPD led to the upregulation and activation of caspase-8. nih.govnih.govresearchgate.net
Caspase-9 Activation: The intrinsic, or mitochondrial, pathway of apoptosis is also engaged by this compound, as evidenced by the activation of caspase-9. nih.govnih.gov In human osteosarcoma MG-63 cells and human cervical cancer cells, MPD treatment resulted in the activation of caspase-9. nih.govnih.gov Studies on human osteosarcoma cells treated with the related compound protodioscin (PD) also showed an upregulation of cleaved caspase-9. mdpi.com
| Cancer Cell Line | Activated Caspases | Key Findings | Citations |
|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | Caspase-3 | MPD induced apoptosis in a caspase-dependent manner, with significant increases in caspase-3 activity. | phcog.comnih.govresearchgate.net |
| Human Osteosarcoma (MG-63) | Caspase-3, Caspase-9 | MPD treatment led to the activation of both caspase-9 and caspase-3. | nih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Caspase-3, Caspase-8, Caspase-9 | MPD activated caspase-3, -8, and -9 to induce apoptosis. | nih.gov |
| Human Cervical Cancer (HeLa) | Caspase-8, Caspase-9 | MPD treatment promoted the death receptor and mitochondrial pathways, leading to the activation of caspase-8 and -9. | nih.gov |
| Prostate Cancer (DU145) | Caspase-3 | MPD induced cleaved caspase-3, an effect which was suppressed by cholesterol supplementation. | jst.go.jp |
Mitochondrial Pathway Modulation
This compound actively modulates the mitochondrial pathway to induce apoptosis, a critical mechanism for eliminating cancerous cells.
Loss of Mitochondrial Membrane Potential (MMP): A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. MPD has been shown to induce a significant reduction in MMP in various cancer cells. phcog.comnih.gov In A549 lung cancer cells, MPD-induced apoptosis was accompanied by a significant decrease in mitochondrial membrane potential. phcog.comnih.gov Similarly, in human osteosarcoma MG-63 cells, exposure to MPD resulted in a loss of MMP. nih.gov The related compound protodioscin also induced a loss of mitochondrial membrane potential in HOS and 143B osteosarcoma cells, increasing from 19.45% to 38.02% in HOS cells and from 23.23% to 50.21% in 143B cells. mdpi.com
Cytochrome c Release: The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. phcog.com This event is a critical step in the activation of the caspase cascade. Treatment of A549 cells with MPD resulted in the release of mitochondrial cytochrome c into the cytosol, which subsequently triggered the activation of caspase-3. phcog.comnih.gov
| Cancer Cell Line | Mitochondrial Event | Key Findings | Citations |
|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | Loss of MMP, Cytochrome c Release | MPD caused a significant reduction in mitochondrial membrane potential and the release of cytochrome c to the cytosol. | phcog.comnih.gov |
| Human Osteosarcoma (MG-63) | Loss of MMP | Exposure to MPD resulted in a significant loss of mitochondrial membrane potential. | nih.gov |
| Human Osteosarcoma (HOS & 143B) | Loss of MMP | Protodioscin (a related compound) induced a significant loss of mitochondrial membrane potential. | mdpi.com |
Bcl-2 Family Protein Regulation
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of the mitochondrial apoptotic pathway. This compound has been shown to modulate the expression of these proteins to favor apoptosis.
Downregulation of Bcl-2: MPD treatment has been consistently shown to decrease the expression of the anti-apoptotic protein Bcl-2. phcog.comnih.gov In A549 lung cancer cells, MPD-induced apoptosis was associated with the downregulation of Bcl-2. phcog.comnih.gov Similar findings were observed in HepG2 liver cancer cells and human osteosarcoma MG-63 cells. nih.govnih.gov In prostate cancer cells, the anti-apoptotic protein Bcl-2, which was inhibited by MPD, was recovered after cholesterol treatment. jst.go.jp
Upregulation of Bax: Concurrently with the downregulation of Bcl-2, MPD upregulates the expression of the pro-apoptotic protein Bax. phcog.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. In A549 cells, MPD treatment led to an upregulation of Bax. phcog.comnih.gov This upregulation of Bax was also observed in HepG2 cells. nih.gov
| Cancer Cell Line | Protein Regulated | Effect of MPD | Citations |
|---|---|---|---|
| Human Lung Adenocarcinoma (A549) | Bcl-2 | Downregulation | phcog.comnih.gov |
| Human Lung Adenocarcinoma (A549) | Bax | Upregulation | phcog.comnih.gov |
| HepG2 Liver Cancer | Bcl-2 | Downregulation | nih.gov |
| HepG2 Liver Cancer | Bax | Upregulation | nih.gov |
| Human Osteosarcoma (MG-63) | Bcl-2 | Downregulation | nih.gov |
| Prostate Cancer (DU145) | Bcl-2 | Downregulation (rescued by cholesterol) | jst.go.jp |
Reactive Oxygen Species (ROS) Generation
This compound can induce the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can lead to cellular damage and trigger apoptosis. dovepress.comrsc.orgmdpi.com In human osteosarcoma MG-63 cells, exposure to MPD resulted in a significant induction of ROS. nih.gov Similarly, in human cervical cancer cells, MPD treatment facilitated the generation of intracellular ROS in a concentration-dependent manner. nih.gov The related compound protodioscin was also shown to induce ROS in human cervical cancer cells. researchgate.net
Inhibition of Cell Proliferation
A key anticancer activity of this compound is its ability to inhibit the proliferation of various cancer cells. This effect is often dose- and time-dependent. MPD has demonstrated potent growth inhibitory effects against human pulmonary adenocarcinoma A549 cells, pancreatic cancer cells (MIA PaCa-2 and PANC-1), prostate cancer cells (DU145 and RM-1), human osteosarcoma cells (MG-63), and oral squamous cell carcinoma cells (SAS and SCC9). phcog.comnih.govnih.govjst.go.jpnih.gov For instance, in pancreatic cancer cells, the IC50 values of MPD were approximately 50 µM for MIA PaCa-2 and 34.4 µM for PANC-1 cells. nih.gov In human osteosarcoma MG-63 cells, 8 µM of MPD suppressed cell viability to 22.5 ± 1.9% compared to the control. nih.gov Furthermore, MPD has been shown to inhibit the proliferation of HepG2 liver cancer cells and cervical cancer cells. nih.govnih.govbrieflands.com In ovarian cancer cells, MPD significantly decreased cell viability in a concentration- and time-dependent manner, with an IC50 of 14.5 µM after 24 hours of treatment. brieflands.com
Inhibition of Cell Migration and Invasion
This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial processes for metastasis. In prostate cancer DU145 cells, MPD substantially inhibited cell migration and invasion in vitro. jst.go.jp Wound healing and transwell experiments confirmed that MPD treatment attenuated the migratory and invasive capabilities of these cells. jst.go.jp This inhibitory effect on migration and invasion was also observed in oral cancer cells. nih.gov Furthermore, the related compound protodioscin has been shown to inhibit the migration and invasion of bladder cancer cells. researchgate.netnih.gov
Modulation of Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. MPD has been shown to modulate this pathway in various cancer cells. In human osteosarcoma MG-63 cells, MPD treatment increased the levels of phosphorylated JNK and p38 MAPK, while markedly decreasing the levels of phosphorylated ERK. nih.gov In prostate cancer, MPD was found to reduce the cholesterol-associated MAPK signaling pathway protein P-extracellular regulated protein kinase (ERK). jst.go.jpnih.gov Furthermore, in oral cancer cells, the inhibition of cathepsin S by MPD led to the activation of p38 MAPK and JNK1/2 signaling pathways. nih.gov
Akt1/c-Myc Axis: In pancreatic cancer, MPD was found to inhibit the Akt1/c-Myc axis. nih.gov It decreased the protein level of the oncogene c-Myc, which in turn led to a reduction in glycolysis, a metabolic process that cancer cells heavily rely on for energy. nih.gov
FOXO1 Induction: In prostate cancer cells, MPD was shown to induce the expression of Forkhead box O (FOXO)1, a tumor suppressor involved in controlling cholesterol metabolism. jst.go.jpnih.gov This induction of FOXO1 contributes to the anti-prostate cancer activity of MPD. jst.go.jpnih.gov
SORT1 Downregulation: In A2780 ovarian cancer cells, MPD treatment caused a significant decrease in the expression of the SORT1 gene. brieflands.combrieflands.com SORT1 is implicated in tumor progression, and its downregulation by MPD may contribute to the compound's anti-ovarian cancer effect. brieflands.combrieflands.com
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to exert its effects by modulating key components of this pathway.
JNK and p38 MAPK Activation; ERK Suppression:
Research has demonstrated that this compound can induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways while simultaneously suppressing the extracellular signal-regulated kinase (ERK) pathway. nih.govmdpi.com
In human osteosarcoma cells, treatment with MPD led to increased phosphorylation of JNK and p38 MAPK, and a marked decrease in phosphorylated ERK levels. nih.gov The pro-apoptotic effects of MPD were reversed when co-administered with specific inhibitors for JNK and p38, highlighting the critical role of these kinases in MPD-induced cell death. nih.gov Similarly, in prostate cancer cells, MPD treatment resulted in reduced phosphorylation of ERK1/2. jst.go.jp This differential regulation—activation of stress-activated kinases (JNK and p38) and inhibition of a proliferation-promoting kinase (ERK)—is a key mechanism behind the anticancer activity of this compound. nih.govimrpress.com
| Cell Line | Effect of this compound on MAPK Pathway | Research Finding |
| MG-63 (Human Osteosarcoma) | ↑ p-JNK, ↑ p-p38 MAPK, ↓ p-ERK | MPD induces apoptosis through activation of JNK and p38 and suppression of ERK. nih.gov |
| DU145 (Human Prostate Cancer) | ↓ p-ERK1/2 | MPD suppresses proliferation and induces apoptosis in part by inhibiting the ERK pathway. jst.go.jp |
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often aberrantly activated in various chronic diseases, including cancer and inflammatory bowel disease. nih.govbiomolther.org this compound has been found to inhibit this pathway, contributing to its anti-inflammatory and anticancer properties.
In the context of intestinal inflammation, MPD treatment has been shown to reduce the activation of NF-κB in the inflamed intestinal mucosa. nih.gov This was evidenced by a significant reduction in the nuclear abundance of the NF-κB subunit RelA/p65 in inflamed colonic mucosal biopsies after incubation with MPD. nih.gov The mechanism appears to involve an increase in the cytosolic levels of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm. nih.gov By preventing the degradation of IκB proteins, MPD effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govbiomolther.org
PI3K/Akt Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival, growth, and proliferation. jmb.or.krnih.gov Dysregulation of this pathway is a common feature of many cancers. mdpi.com this compound has demonstrated the ability to modulate this pathway, contributing to its anticancer effects.
In pancreatic cancer cells, MPD was shown to inhibit the activation of the Akt1 pathway. nih.gov This inhibition is a key factor in the MPD-mediated reduction of c-Myc protein levels, as the Akt pathway is known to govern the stability of c-Myc. nih.gov Furthermore, in prostate cancer cells, the disruption of lipid rafts by MPD has been linked to the downregulation of the PI3K/Akt survival pathway, leading to the induction of apoptosis. jst.go.jpjst.go.jp
Regulation of c-Myc and HIF1α
The transcription factors c-Myc and hypoxia-inducible factor 1-alpha (HIF1α) are master regulators of cellular metabolism and are frequently overexpressed in tumors, contributing to the Warburg effect. nih.govfrontiersin.org this compound has been shown to selectively regulate these critical oncogenes.
In pancreatic cancer cells, MPD treatment resulted in a significant decrease in the protein levels of the oncogene c-Myc, while having a minimal impact on HIF1α. nih.gov The reduction in c-Myc levels was linked to the inhibition of the Akt1 pathway, which is known to control c-Myc protein stability. nih.gov This downregulation of c-Myc by MPD leads to a subsequent reduction in glycolysis. nih.govnih.gov In contrast, some studies suggest a complex interplay where c-Myc can post-transcriptionally stabilize HIF1α. nih.govfrontiersin.org The selective targeting of c-Myc over HIF1α by MPD in pancreatic cancer highlights a specific mechanism of its metabolic regulatory function. nih.gov
| Cell Line | Effect of this compound | Downstream Effect |
| Pancreatic Cancer Cells | ↓ c-Myc protein levels | Reduction in glycolysis. nih.gov |
| Pancreatic Cancer Cells | No significant change in HIF1α | Highlights selective regulation. nih.gov |
FOXO1 Induction
The Forkhead box O1 (FOXO1) protein is a tumor suppressor that plays a crucial role in regulating cell cycle, apoptosis, and metabolism. jst.go.jpnih.gov The induction of FOXO1 is a key mechanism underlying the anticancer activity of this compound.
In prostate cancer cells, MPD was found to directly target and induce the expression of FOXO1. jst.go.jpnih.gov This induction of FOXO1 is central to the compound's ability to reduce cholesterol concentration and disrupt lipid rafts. jst.go.jpnih.gov The subsequent modulation of the MAPK signaling pathway, including the suppression of ERK, is mediated by this FOXO1 induction. jst.go.jp In vivo studies have confirmed that MPD treatment leads to increased FOXO1 expression in tumor tissue, correlating with reduced tumor size and cholesterol levels. jst.go.jpnih.gov
Disruption of Lipid Rafts and Cholesterol Metabolism Modulation
Lipid rafts are specialized microdomains within the cell membrane that are rich in cholesterol and serve as platforms for various signaling molecules. nih.govmdpi.com The integrity of these structures is often crucial for cancer cell survival and signaling. This compound has been shown to disrupt these lipid rafts by modulating cholesterol metabolism. jst.go.jpjst.go.jp
In prostate cancer cells, which often have elevated cholesterol levels, MPD treatment leads to a decrease in intracellular cholesterol concentration. jst.go.jpjst.go.jp This reduction in cholesterol disrupts the structure of lipid rafts. jst.go.jpjst.go.jp Evidence for this disruption includes the movement of the lipid raft marker protein Flotillin-1 from raft to non-raft regions of the cell membrane following MPD treatment. jst.go.jp The disruption of lipid rafts, in turn, leads to the suppression of associated signaling pathways, such as the MAPK pathway, thereby inhibiting cell growth, metastasis, and inducing apoptosis. jst.go.jpjst.go.jp
Glycolysis Inhibition
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides the necessary energy and building blocks for rapid proliferation. This compound has been identified as an inhibitor of this crucial metabolic pathway. nih.govnih.gov
In pancreatic cancer cells, MPD has been shown to inhibit proliferation by interfering with glycolysis. nih.gov The mechanism for this inhibition involves the downregulation of the oncogene c-Myc, a key regulator of glycolytic enzymes. nih.gov By decreasing c-Myc protein levels, MPD leads to a concomitant reduction in aerobic glycolysis. nih.govnih.gov In vivo studies using a xenograft mouse model further confirmed that MPD could inhibit the uptake of a glucose analog (18F-FDG) in tumors, indicating a suppression of glucose metabolism. nih.govnih.gov
Anti-inflammatory Research
Intestinal Mucosal Inflammation (e.g., Inflammatory Bowel Diseases, Colitis models)
This compound (MPD), a principal bioactive constituent of the Dioscoreaceae (yam) family of plants, has been investigated for its therapeutic potential in chronic intestinal inflammatory conditions like inflammatory bowel diseases (IBD). nih.gov Research utilizing experimental models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) and Citrobacter rodentium, has demonstrated that MPD can ameliorate intestinal inflammation. nih.govnih.gov Studies show that treatment with MPD leads to significant improvements in disease severity, characterized by increased survival rates in lethal colitis models, enhanced weight gain, preserved colon length, and reduced histological damage. nih.govresearchgate.net These findings suggest that MPD not only reduces active mucosal inflammation but also promotes the subsequent healing process. researchgate.net
This compound appears to exert its anti-inflammatory effects by modulating the host's intestinal immune response. nih.govnih.gov The compound's primary mechanism involves enhancing the innate immune functions of intestinal epithelial cells (IECs). nih.gov This enhanced innate function helps protect the intestinal epithelia from apoptosis induced by inflammatory signals, which in turn contributes to reduced bacterial translocation to mesenteric lymph nodes. nih.gov By bolstering the IECs' ability to act as a first line of defense, MPD helps to mitigate the cycle of inflammation driven by microbial triggers. nih.govnih.gov Research in a Citrobacter rodentium-induced colitis model further confirmed MPD's ability to protect the colonic mucosa from pathogen-induced inflammation and bacterial colonization. nih.gov
A critical aspect of this compound's protective effect is its ability to strengthen the intestinal barrier. nih.govnih.gov The intestinal barrier's integrity is crucial for preventing the translocation of harmful luminal bacteria into the underlying tissue, which is a key factor in the perpetuation of IBD. nih.gov
Key Research Findings on Intestinal Barrier Function:
Increased Antimicrobial Peptide (AMP) Expression: MPD treatment has been shown to significantly increase the gene expression of antimicrobial peptides such as β-defensin1, β-defensin 10, and RegIIIγ in the colonic mucosa. nih.gov These peptides are essential components of the innate immune system that control the gut microbiota.
Goblet Cell and IEC Proliferation: The compound promotes an increase in the number of mucus-producing goblet cells and enhances the proliferation of intestinal epithelial cells, while simultaneously reducing apoptosis. nih.gov
Restoration of Barrier Integrity: In in-vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, MPD was found to restore barrier function that had been compromised by pro-inflammatory cytokines. nih.gov It significantly reduced cytokine-induced hyperpermeability and restored the transepithelial resistance (TEER), a key measure of barrier integrity. nih.gov
| Parameter | Effect of this compound (MPD) | Experimental Model | Reference |
|---|---|---|---|
| Antimicrobial Peptide (AMP) Expression (β-defensin, RegIIIγ) | Significantly Increased | DSS-induced colitis in mice | nih.gov |
| Goblet Cell Count | Increased | DSS-induced colitis in mice | nih.gov |
| Intestinal Epithelial Cell (IEC) Proliferation | Increased | DSS-induced colitis in mice | nih.gov |
| Bacterial Translocation to Mesenteric Lymph Nodes | Significantly Reduced | DSS-induced colitis in mice | nih.gov |
| Transepithelial Resistance (TEER) (in cytokine-induced injury) | Restored/Increased | Caco-2 cell monolayers | nih.gov |
A hallmark of IBD is the excessive production of pro-inflammatory cytokines in the intestinal mucosa. mdpi.commdpi.com this compound has been shown to effectively suppress this response. nih.govannalsgastro.gr In studies on inflamed colonic mucosa from both DSS-treated mice and human pediatric ulcerative colitis (UC) patients, MPD treatment led to a significant reduction in the expression of several key pro-inflammatory cytokines. nih.govresearchgate.net This reduction in the cytokine load helps to dampen the inflammatory cascade that drives tissue damage in colitis. nih.gov
| Pro-inflammatory Cytokine | Effect of this compound (MPD) Treatment | Experimental Model | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | DSS-induced colitis; Human UC explants | nih.govresearchgate.net |
| Interleukin-17 (IL-17) | Reduced | DSS-induced colitis | nih.govresearchgate.net |
| Interleukin-23 (IL-23) | Reduced | DSS-induced colitis | nih.govresearchgate.net |
| Interferon-gamma (IFN-γ) | Reduced | DSS-induced colitis | nih.govresearchgate.net |
| Interleukin-12p35 (IL-12p35) | Reduced | DSS-induced colitis | nih.govresearchgate.net |
| Interleukin-12p40 (IL-12p40) | Reduced | DSS-induced colitis | nih.govresearchgate.net |
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation and plays a key role in the pathogenesis of IBD. nih.govmdpi.com Its activation leads to the increased production of numerous pro-inflammatory cytokines. nih.gov Research has clearly demonstrated that this compound mitigates intestinal inflammation by inhibiting the NF-κB signaling pathway. nih.govannalsgastro.gr
In both ex vivo organ cultures of inflamed intestinal tissue from pediatric UC patients and in vivo DSS colitis models, MPD treatment significantly reduced the activation of NF-κB. nih.govresearchgate.net Mechanistically, MPD was found to increase the cytosolic expression of IκBα and IκBβ, which are inhibitory proteins that bind to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov This direct suppressive effect on a critical inflammatory pathway is a key component of MPD's therapeutic action. nih.gov
Beyond suppressing active inflammation, this compound actively promotes the repair of damaged intestinal tissue. nih.govnih.gov The process of mucosal healing is essential for restoring the integrity and function of the gut lining following an inflammatory insult. wjgnet.com
Studies using a DSS-induced colitis model designed to assess mucosal recovery showed that MPD treatment accelerated mucosal healing. nih.govresearchgate.net This was evidenced by reduced histological scores and enhanced epithelial proliferation. nih.gov Furthermore, in vitro studies using mouse crypt cultures, which contain intestinal stem cells, revealed that MPD significantly increased the formation of new crypts. nih.gov This indicates that MPD may promote healing by stimulating the proliferative capacity of intestinal stem cells, which are vital for regenerating the intestinal epithelium. nih.govnih.gov This regenerative capability, combined with its anti-inflammatory and barrier-enhancing properties, underscores the compound's potential in treating chronic intestinal inflammatory diseases. nih.gov
Reduction of Bacterial Translocation
Research indicates that this compound plays a role in enhancing intestinal barrier function and reducing bacterial translocation, which is the passage of bacteria from the gastrointestinal tract to normally sterile tissues, such as the mesenteric lymph nodes (MLN). nih.govnih.gov In experimental models of colitis induced by dextran sulfate sodium (DSS) or Citrobacter rodentium, treatment with MPD has been shown to significantly reduce the translocation of bacteria to the MLN. nih.govnih.gov This protective effect is associated with an increase in the expression of antimicrobial peptides like β-defensin1, β-defensin 10, and RegIIIγ, as well as an increase in the number of goblet cells and intestinal epithelial cell (IEC) proliferation, alongside a reduction in IEC apoptosis. nih.gov By promoting mucosal healing and reducing inflammation, MPD helps to maintain the integrity of the intestinal barrier, thereby limiting the systemic spread of intestinal bacteria. nih.govnih.gov
Airway Inflammation (e.g., MUC5AC mucin suppression)
This compound has demonstrated significant potential in attenuating airway inflammation. nih.govnih.gov A key mechanism in this activity is the suppression of MUC5AC, a major mucin protein that, when overproduced, contributes to the pathophysiology of various inflammatory airway diseases. phytopurify.comnih.gov
Studies have shown that this compound can directly act on airway epithelial cells to suppress both the gene expression and the production of MUC5AC mucin. phytopurify.comnih.gov In in vitro experiments using NCI-H292 human airway epithelial cells, this compound was found to inhibit the MUC5AC mucin production induced by stimulants like epidermal growth factor (EGF) and phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govcaymanchem.com Specifically, this compound at a concentration of 10⁻⁴ M significantly suppressed MUC5AC production induced by both EGF and PMA. nih.gov This inhibitory effect on MUC5AC aligns with the traditional use of plants containing this compound, such as Asparagus cochinchinensis, as remedies for inflammatory pulmonary conditions. phytopurify.comnih.gov
Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, oral administration of this compound significantly inhibited cell infiltration into the bronchoalveolar lavage fluid and reduced the production of pro-inflammatory cytokines in the lung tissue. nih.govnih.gov
Modulatory Effects on Inflammatory Mediators and Pathways (e.g., COX-2, TLR4)
This compound exerts its anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in lung epithelial cells and in animal models of lung injury. nih.govnih.gov This down-regulation of cytokine production is mediated, at least in part, by the inhibition of the c-Jun N-terminal kinase (JNK) and c-Jun activation pathway. nih.govnih.gov
While some saponins (B1172615) and their derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and Toll-like receptor 4 (TLR4) signaling pathways, the direct and specific effects of this compound on COX-2 and TLR4 are part of a broader anti-inflammatory profile of related compounds. nih.govscielo.brnih.govspandidos-publications.com For instance, diosgenin (B1670711), a related compound, has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway in a rat model of ischemic stroke. spandidos-publications.com Another study on Smilax china L. extract, which contains various saponins, demonstrated the downregulation of MAPK and NF-κB signaling pathways, which can be downstream of TLR4 activation, and selective inhibition of COX-2. nih.gov While this compound's activity is noted to inhibit JNK and c-Jun activation, the activation of p38 MAPK, ERK, and NF-κB was not significantly affected in one study. researchgate.netnih.gov
Cardiovascular System Research
This compound has shown promise in cardiovascular research, particularly for its anti-atherosclerotic and lipid-lowering properties. phytopurify.comtargetmol.com
Anti-atherosclerotic Effects
The anti-atherosclerotic potential of this compound is linked to its ability to modulate various factors involved in the development of atherosclerosis. nih.govresearchgate.net Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which involves lipid deposition, inflammation, and the proliferation of vascular smooth muscle cells (VSMCs). frontiersin.orgherbmedpharmacol.com this compound and related compounds have been found to inhibit the proliferation and migration of VSMCs, a key event in the formation of atherosclerotic plaques. researchgate.net Its lipid-lowering activities, discussed below, also contribute significantly to its anti-atherosclerotic effects by reducing the circulating lipids that can deposit in the artery walls. nih.gov
Lipid-Lowering Activities (e.g., Regulation of Cholesterol, Triglycerides, LDL, HDL)
This compound has demonstrated significant lipid-lowering activities, positioning it as a compound of interest for managing hyperlipidemia. selleckchem.comnih.govnih.gov It has the potential to beneficially modulate levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). targetmol.comnih.govnih.gov
In vivo studies using hyperlipidemic gerbils fed a high-fat diet showed that treatment with this compound significantly decreased serum levels of TC, LDL-C, and TG. nih.gov These effects are attributed to its influence on key regulatory proteins in lipid metabolism. nih.govnih.gov
The compound inhibits the transcription of sterol regulatory element-binding proteins (SREBPs), specifically SREBP1c and SREBP2. nih.govfrontiersin.org SREBP2 is a primary regulator of cholesterol synthesis, and its inhibition leads to a decrease in the expression of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol production. nih.govjst.go.jp SREBP1c primarily regulates fatty acid and triglyceride synthesis, and its suppression results in reduced expression of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govresearchgate.net
Furthermore, this compound promotes the clearance of LDL-C from the circulation by increasing the expression of the LDL receptor (LDLR) on hepatocytes. nih.gov This is achieved by decreasing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets the LDLR for degradation. nih.govnih.gov
Table 1: Effect of this compound on Serum Lipid Levels in Hyperlipidemic Gerbils
(Data based on a study of gerbils fed a high-fat diet)
| Group | Total Cholesterol (TC) | Triglycerides (TG) | Low-Density Lipoprotein (LDL-C) |
| Control | Normal | Normal | Normal |
| High-Fat Diet (HFD) | Increased | Increased | Increased |
| HFD + MPD (25 mg/kg) | Decreased | Decreased | Decreased |
| HFD + MPD (50 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
ABCA1 Upregulation and Cholesterol Efflux
A key mechanism underlying the potential of this compound to increase HDL-C levels is its ability to upregulate the ATP-binding cassette transporter A1 (ABCA1). nih.govbiosynth.com ABCA1 is a crucial membrane transporter that mediates the first step of reverse cholesterol transport, the process of removing excess cholesterol from peripheral cells and transporting it back to the liver for excretion. nih.gov
This compound increases the expression of ABCA1 mRNA and protein in a dose- and time-dependent manner in macrophages and liver cells. nih.gov This upregulation of ABCA1 enhances apolipoprotein A-I (apoA-I)-mediated cholesterol efflux, which is the initial step in the formation of HDL particles. nih.govnih.gov
The increased expression of ABCA1 is a direct consequence of the inhibition of SREBP transcription by this compound. nih.gov SREBPs harbor microRNAs, specifically miR-33a and miR-33b, within their introns. nih.gov These microRNAs normally suppress the expression of ABCA1. nih.govfrontiersin.org By inhibiting SREBP transcription, this compound also decreases the levels of miR-33a/b, which in turn leads to a reciprocal increase in ABCA1 levels and enhanced cholesterol efflux. nih.govresearchgate.net
Table 2: Molecular Targets of this compound in Lipid Regulation
| Target Molecule | Effect of this compound | Consequence |
| SREBP1c | Inhibition of transcription | Decreased triglyceride synthesis |
| SREBP2 | Inhibition of transcription | Decreased cholesterol synthesis |
| HMGCR | Decreased expression | Reduced cholesterol production |
| ACC | Decreased expression | Reduced fatty acid synthesis |
| FASN | Decreased expression | Reduced fatty acid synthesis |
| PCSK9 | Decreased expression | Increased LDL receptor levels |
| LDLR | Increased expression | Enhanced LDL-C clearance |
| miR-33a/b | Decreased levels | Increased ABCA1 expression |
| ABCA1 | Increased expression | Enhanced cholesterol efflux |
SREBP1c and SREBP2 Inhibition
This compound (MPD) has been shown to inhibit the transcription of sterol regulatory element-binding proteins (SREBPs), specifically SREBP1c and SREBP2. nih.govfrontiersin.org This inhibition is a key mechanism behind its lipid-lowering effects. nih.gov Studies conducted in HepG2 cells and THP-1 macrophages have demonstrated that MPD's inhibitory action on SREBP transcription leads to a cascade of downstream effects on lipid metabolism. nih.govfrontiersin.org The suppression of SREBPs is also linked to a decrease in the levels of microRNA 33a/b, which are located within the introns of the SREBP genes. nih.govscienceopen.com By inhibiting SREBP1 and SREBP2, this compound effectively helps regulate the homeostasis of LDL, HDL, and triglycerides. nih.govnih.gov
In hyperlipidemic gerbils, MPD treatment has been observed to decrease the expression of LXR, a nuclear receptor that regulates SREBP expression. nih.gov This suggests that the lipid-lowering effect of MPD is primarily achieved by inhibiting the LXR/SREBP signaling pathway. nih.gov The inhibition of SREBP1, which is mainly involved in fatty acid synthesis, and SREBP2, which primarily regulates cholesterol synthesis, demonstrates the compound's dual action in managing lipid levels. nih.gov
HMGCR, FAS, ACC Gene Expression Modulation
As a direct consequence of inhibiting SREBP transcription, this compound modulates the gene expression of key enzymes involved in cholesterol and fatty acid synthesis. nih.govfrontiersin.org Specifically, MPD decreases the gene expression of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov This effect has been observed in both HepG2 cells and in animal models of hyperlipidemia. frontiersin.orgnih.gov
Furthermore, MPD treatment leads to a reduction in the expression of genes related to fatty acid synthesis, namely fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govfrontiersin.orgtandfonline.com The inhibition of ACC and FASN expression reduces the liver's capacity to synthesize fatty acids, which in turn helps to lower plasma triglyceride levels and reduce lipid accumulation in the liver. nih.gov These findings highlight MPD's potential to counteract the molecular processes that lead to hyperlipidemia. nih.govnih.gov
LDL Receptor Promotion via PCSK9 Reduction
This compound promotes the clearance of LDL cholesterol from the circulation by increasing the expression of the LDL receptor (LDLR). nih.govnih.gov This is achieved through the reduction of proprotein convertase subtilisin/kexin type 9 (PCSK9) levels. nih.govnih.gov PCSK9 is a protein that targets the LDL receptor for degradation, thereby reducing the number of receptors on the surface of liver cells. mdpi.comfrontiersin.orgacc.org By decreasing PCSK9 expression, MPD effectively increases the availability of LDL receptors to clear LDL-C from the bloodstream. nih.govresearchgate.net
Studies in HepG2 cells have shown that MPD can suppress PCSK9 expression, which is associated with the inhibition of SREBP transcription factors. researchgate.net In hyperlipidemic gerbils, MPD treatment resulted in a significant increase in the protein expression of LDLR and a decrease in PCSK9 expression in the liver. nih.gov This mechanism contributes significantly to the LDL-C lowering effects of this compound.
Inhibition of Neointima Formation and Restenosis
This compound has demonstrated the ability to inhibit neointima formation, a key process in the development of restenosis following procedures like angioplasty. researchgate.netaerzteblatt.deicrjournal.com Restenosis is characterized by the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs). aerzteblatt.deijclinmedcasereports.com Research has shown that extravascular administration of MPD markedly reduces neointima formation in a rat carotid artery balloon injury model. researchgate.net
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
A critical aspect of this compound's effect on neointima formation is its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs). researchgate.netmedchemexpress.combmbreports.org Studies have shown that MPD markedly inhibits the growth and migration of A7r5 VSMCs. researchgate.net This inhibitory effect on VSMC proliferation is achieved, at least in part, by arresting the cells at the G1 phase of the cell cycle. researchgate.net The abnormal proliferation and migration of VSMCs are central to the pathology of restenosis, and by targeting these processes, MPD shows therapeutic potential for this condition. bmbreports.orgnih.govplos.orgmdpi.com
Downregulation of ADAM15, FAK, ERK, PI3K, Akt
The molecular mechanisms underlying this compound's inhibition of VSMC proliferation and migration involve the downregulation of several key signaling molecules. researchgate.net Research indicates that MPD decreases the expression levels of ADAM15 (a disintegrin and metalloprotease 15) and its downstream signaling pathways in VSMCs. researchgate.net ADAM15 plays a role in cell-cell and cell-matrix interactions and is implicated in vascular diseases. nih.gov
Furthermore, the inhibitory effects of MPD appear to be mediated through the downregulation of Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinase (ERK), and the PI3K/Akt signaling pathway. researchgate.netsemanticscholar.org These pathways are known to be involved in cell proliferation, migration, and survival. semanticscholar.org61.8.75 By downregulating these critical signaling cascades, MPD effectively curtails the pathological behavior of VSMCs. researchgate.net
Suppression of Matrix Metalloproteinases (MMP-2, MMP-9)
This compound has been found to suppress the expression and activities of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, in a concentration-dependent manner. researchgate.net MMPs are a family of enzymes responsible for degrading the extracellular matrix, a process that is essential for cell migration and tissue remodeling. nih.gov In the context of restenosis, the migration of VSMCs is facilitated by the proteolytic activity of MMPs. ijclinmedcasereports.com
By inhibiting MMP-2 and MMP-9, MPD reduces the ability of VSMCs to migrate and contribute to the formation of neointima. researchgate.net This suppression of MMPs, coupled with its other inhibitory effects on VSMC function, underscores the multifaceted mechanism by which this compound may prevent restenosis. researchgate.netmdpi.com
Interactive Data Tables
Table 1: Effects of this compound on Gene and Protein Expression
| Target | Effect of this compound | Cell/Animal Model | Reference |
|---|---|---|---|
| SREBP1c | Inhibition of transcription | THP-1 macrophages, HepG2 cells | nih.govfrontiersin.org |
| SREBP2 | Inhibition of transcription | THP-1 macrophages, HepG2 cells, Hyperlipidemic gerbils | nih.govnih.gov |
| HMGCR | Decreased gene expression | HepG2 cells, Hyperlipidemic gerbils | nih.govnih.gov |
| FAS | Decreased gene expression | HepG2 cells | nih.govfrontiersin.org |
| ACC | Decreased gene expression | HepG2 cells | nih.govfrontiersin.org |
| PCSK9 | Reduced level/expression | HepG2 cells, Hyperlipidemic gerbils | nih.govnih.gov |
| LDL Receptor | Increased expression | Hyperlipidemic gerbils | nih.gov |
| ADAM15 | Decreased expression | Vascular Smooth Muscle Cells (A7r5) | researchgate.net |
| MMP-2 | Suppressed expression and activity | Vascular Smooth Muscle Cells (A7r5) | researchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound (MPD) |
| Acetyl-CoA carboxylase (ACC) |
| A disintegrin and metalloprotease 15 (ADAM15) |
| Akt (Protein kinase B) |
| Extracellular signal-regulated kinase (ERK) |
| Fatty acid synthase (FAS) |
| Focal Adhesion Kinase (FAK) |
| 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR) |
| LDL receptor (LDLR) |
| Matrix metalloproteinase-2 (MMP-2) |
| Matrix metalloproteinase-9 (MMP-9) |
| Phosphatidylinositol 3-kinase (PI3K) |
| Proprotein convertase subtilisin/kexin type 9 (PCSK9) |
| Sterol regulatory element-binding protein 1c (SREBP1c) |
Anti-thrombotic Activity
Furthermore, investigations into its mechanism have revealed that this compound can reduce whole blood viscosity and plasma viscosity. d-nb.info These hemorheological effects contribute to its anti-thrombotic activity. While research has also pointed to the anti-thrombotic effects of related saponins like diosgenin, the direct inhibitory effects of this compound on thrombus formation and blood viscosity provide a basis for its potential clinical application in managing ischemic heart and cerebrovascular diseases. d-nb.infosci-hub.se
| Parameter Measured | Observed Effect | Reference |
|---|---|---|
| In vivo Thrombus Formation | Inhibited | d-nb.info |
| Thrombus Weight (Dry and Wet) | Reduced | d-nb.info |
| Thrombosis Time | Prolonged | d-nb.info |
| Whole Blood Viscosity | Lowered | d-nb.info |
| Plasma Viscosity | Lowered | d-nb.info |
Myocardial Infarction Studies
This compound is recognized for its potential activity against myocardial infarction. chemfaces.comphytopurify.com Research has explored its protective effects on the heart, particularly in the context of ischemic injury. Studies using rat models of myocardial infarction, induced by coronary artery ligation, have been conducted to evaluate the therapeutic effects of the compound. chemfaces.com These studies measure the area of myocardium infarction and levels of vasoactive substances to assess its efficacy. chemfaces.com
Recent proteomic-based research has further elucidated the mechanisms behind these protective effects, suggesting that this compound alleviates oxidative stress and inflammation in myocardial infarction models. researchgate.net Clinical and pharmacological studies have noted that DXXK, a medication containing this compound, is effective in improving conditions of myocardial ischemia. researchgate.net It is reported to relieve angina pectoris and may protect against myocardial ischemia-reperfusion injury by correcting abnormal mitochondrial membrane potential and clearing peroxides in myocardial cells. researchgate.net These findings underscore the potential of this compound in the treatment and management of acute myocardial infarction. chemfaces.comresearchgate.net
| Model/Study Type | Key Finding/Effect | Reference |
|---|---|---|
| Rat Model (Coronary Artery Ligation) | Evaluated for reduction in myocardium infarction area. | chemfaces.com |
| Proteomics-based Study | Alleviates oxidative stress and inflammation post-infarction. | researchgate.net |
| Pharmacological Studies (DXXK) | Improves myocardial ischemia and relieves angina pectoris. | researchgate.net |
| Mechanism Study | Protects mitochondria in myocardial cells. | researchgate.net |
Bone Health Research
Anti-osteoporotic Activity (e.g., Ovariectomy-induced osteoporosis models)
This compound has been identified as having significant anti-osteoporotic activity. chemfaces.comphytopurify.com Its efficacy has been particularly examined in animal models that mimic postmenopausal osteoporosis. thieme-connect.comnih.gov In studies using ovariectomized (OVX) rats and mice, which is a standard model for estrogen-deficiency-induced bone loss, this compound demonstrated a clear protective effect. thieme-connect.comfrontiersin.orgmdpi.com
The research involved administering this compound to these OVX models and then analyzing bone parameters using techniques like peripheral quantitative computed tomography (pQCT). thieme-connect.com The findings revealed that treatment with this compound significantly counteracted the bone degradation typically seen after ovariectomy, indicating its potential as a therapeutic agent for postmenopausal osteoporosis. thieme-connect.comnih.gov
Bone Loss Prevention
A key finding from the research on this compound is its ability to prevent bone loss. sci-hub.se In studies on ovariectomized rodents, treatment with this compound significantly inhibited the loss of bone mass that follows estrogen withdrawal. thieme-connect.comnih.gov This protective effect was observed in various bone types, including total, cancellous, and cortical bone. thieme-connect.com
The compound's ability to prevent the decrease in bone strength indexes, which is a common consequence of osteoporosis, was also noted. thieme-connect.com These findings suggest that this compound acts to preserve the structural integrity of bone tissue, thereby preventing the progressive deterioration characteristic of osteoporotic conditions.
Bone Mineral Content and Density Maintenance
Research has confirmed that this compound plays a crucial role in maintaining bone mineral content (BMC) and bone mineral density (BMD). thieme-connect.com In ovariectomized rats and mice, both a 90% ethanol (B145695) fraction of Dioscorea spongiosa (containing this compound as a major constituent) and purified this compound significantly inhibited the OVX-induced decline in BMC and BMD. thieme-connect.comnih.gov
The positive effects were observed in both the proximal tibia and the distal femora of the test animals. thieme-connect.com By preserving bone mineral content and density, this compound helps to maintain the mechanical strength of the skeleton, which is critical for preventing fractures in osteoporotic individuals. thieme-connect.com
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Bone Loss | Significantly inhibited | thieme-connect.comnih.gov |
| Bone Mineral Content (BMC) | Significantly inhibited loss | thieme-connect.com |
| Bone Mineral Density (BMD) | Significantly inhibited loss | thieme-connect.comnih.gov |
| Bone Strength Indexes | Inhibited decrease | thieme-connect.com |
Other Biological Activities
Beyond its effects on thrombosis, myocardial health, and bone integrity, this compound exhibits a range of other biological activities. It is recognized for its potent cytotoxic and antitumor properties. chemfaces.comphytopurify.commedchemexpress.com Research from the National Cancer Institute's anticancer drug screen showed that this compound has strong cytotoxicity against most cell lines from solid tumors, with moderate activity against leukemia cell lines. chemfaces.com It has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells. phytopurify.commedchemexpress.com
This compound also possesses anti-inflammatory properties. ontosight.airesearchgate.net It has been investigated for its ability to ameliorate intestinal inflammation and suppress the production of inflammatory mediators in airway epithelial cells, consistent with the traditional use of plants containing this compound for inflammatory pulmonary diseases. phytopurify.comresearchgate.netresearchgate.net
Additionally, studies have pointed to its role in lipid metabolism. This compound may help increase HDL (high-density lipoprotein) cholesterol while reducing LDL (low-density lipoprotein) cholesterol and triglycerides. chemfaces.comphytopurify.com This suggests a potential application in managing hyperlipidemia and related cardiovascular conditions. researchgate.net
Androgenic Effects and Testosterone (B1683101) Level Modulation
This compound, a furostanol saponin (B1150181), has garnered attention for its potential androgenic effects and its influence on testosterone levels. ontosight.ai Research into compounds of this class, particularly its parent compound protodioscin, has explored several mechanisms through which it may exert these effects. One proposed mechanism involves the stimulation of the hypothalamus to secrete luteinizing hormone (LH), while not affecting the follicle-stimulating hormone (FSH). biospace.com An increase in LH levels signals the testes to produce more testosterone. biospace.com
Another theoretical pathway for its androgenic action is through the enhancement of androgen receptor concentration in cells. wikipedia.org This increase in androgen receptor immunoreactivity would make the body more sensitive to existing androgens like testosterone and dihydrotestosterone (B1667394) (DHT). wikipedia.org It is suggested that protodioscin may also stimulate the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to the more potent androgen, dihydrotestosterone. biospace.com
While extracts containing steroidal saponins like this compound are promoted for their anabolic and aphrodisiac effects attributed to increased testosterone, it is important to note that human studies on the primary compound, protodioscin, have not consistently demonstrated efficacy, and its use remains a subject of scientific debate. biospace.comwikipedia.org
Table 1: Proposed Mechanisms of Androgenic Action for Protodioscin and Related Saponins
| Proposed Mechanism | Description | Potential Outcome |
|---|---|---|
| Luteinizing Hormone (LH) Stimulation | Stimulates the hypothalamus and pituitary gland to increase the secretion of LH. biospace.com | Increased serum testosterone production. biospace.com |
| Increased Androgen Receptor Sensitivity | Increases the concentration of androgen receptors in cells. wikipedia.org | Enhanced cellular response to androgens like testosterone and DHT. wikipedia.org |
| 5-alpha-reductase Stimulation | May stimulate the enzyme that converts testosterone into dihydrotestosterone (DHT). biospace.com | Increased levels of the potent androgen DHT. |
Antimicrobial Properties
This compound is a member of the steroidal saponin class of compounds, which are recognized for their diverse biological activities, including antimicrobial properties against certain bacteria and fungi. ontosight.airesearchgate.net Research suggests that the antimicrobial action of this compound is not necessarily direct, but rather mediated through the modulation of the host's innate immune response.
In studies related to intestinal inflammation, this compound treatment was found to stimulate the secretion of crucial antimicrobial peptides. nih.gov These include β-defensin1, β-defensin10, and Regenerating islet-derived protein III-gamma (RegIIIγ). nih.gov This enhancement of innate immune functions helps protect intestinal epithelial cells from apoptosis and promotes mucosal healing, consequently reducing the translocation of bacteria to mesenteric lymph nodes. nih.gov
The broader class of saponins, to which this compound belongs, has been noted for fungicidal and antimicrobial effects. researchgate.net The unique chemical structure of this compound, consisting of a furostane steroid backbone linked to a sugar moiety, is fundamental to its biological activity. ontosight.ai
Table 2: Observed Antimicrobial Effects and Mechanisms of this compound
| Effect | Mechanism | Target Area |
|---|---|---|
| Stimulation of Antimicrobial Peptides | Increases the secretion of β-defensin1, β-defensin10, and RegIIIγ. nih.gov | Intestinal Mucosa nih.gov |
| Enhanced Innate Immunity | Promotes goblet cell differentiation and epithelial proliferation. nih.gov | Intestinal Barrier nih.gov |
| Reduced Bacterial Translocation | Protects intestinal epithelia from apoptosis, leading to reduced bacterial movement to lymph nodes. nih.gov | Intestines nih.gov |
Preclinical and Translational Research of Methylprotodioscin
In Vitro Studies
In vitro studies are crucial for elucidating the cellular and molecular mechanisms through which a compound exerts its effects. For Methylprotodioscin (MPD), a variety of these laboratory-based techniques have been employed to understand its potential as a therapeutic agent. These studies typically involve treating cultured cells with the compound and observing the subsequent changes in cell behavior and function.
Cell Viability Assays (e.g., MTT assay)
Cell viability assays are fundamental in preclinical research to determine the effect of a compound on cell survival and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. sigmaaldrich.cnatcc.org In this assay, metabolically active cells convert the yellow MTT salt into purple formazan (B1609692) crystals. sigmaaldrich.cn The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution. sigmaaldrich.cnatcc.org
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in pancreatic cancer cells (MIA PaCa-2 and PANC-1), MPD was found to significantly inhibit cell growth in a manner that was dependent on both the dose and the duration of treatment. nih.gov Similarly, studies on prostate cancer cells (DU145) and ovarian cancer cells (A2780s) also demonstrated that MPD reduces cell viability in a concentration- and time-dependent manner. jst.go.jpnih.govbrieflands.com In ovarian cancer cells, significant toxicity was observed at various concentrations after 24, 48, 72, and 96 hours of treatment. brieflands.com
The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 values for MPD have been determined in several cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | ~50 | nih.gov |
| PANC-1 | Pancreatic Cancer | ~34.4 | nih.gov |
| A2780s | Ovarian Cancer | 14.5 (after 24h) | brieflands.combrieflands.com |
| HCT-15 | Colon Cancer | < 2.0 | nih.govchemfaces.com |
| MDA-MB-435 | Breast Cancer | < 2.0 | nih.govchemfaces.com |
Furthermore, the National Cancer Institute's (NCI) anticancer drug screen revealed that this compound displayed strong cytotoxicity against a majority of solid tumor cell lines, with GI50 (concentration for 50% growth inhibition) values less than or equal to 10.0 µM. nih.govchemfaces.com However, it showed more moderate cytotoxicity against leukemia cell lines, with GI50 values in the range of 10-30 µM. nih.govchemfaces.com
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. nih.gov It is instrumental in studying the cell cycle and apoptosis (programmed cell death). nih.govbdbiosciences.com For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, allowing for the quantification of cells in different phases (G0/G1, S, and G2/M). nih.govescca.eu For apoptosis analysis, specific markers like phosphatidylserine (B164497) on the cell surface are detected using fluorescently labeled Annexin (B1180172) V. bdbiosciences.com
Studies utilizing flow cytometry have revealed that this compound can induce cell cycle arrest and apoptosis in cancer cells. In prostate cancer DU145 cells, treatment with MPD led to a significant increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest at this stage. jst.go.jp This G2/M arrest has also been observed in other cancer cell lines, including K562, HepG2, and A549 cells. nih.govphcog.com
Furthermore, flow cytometry analysis using FITC and propidium (B1200493) iodide (PI) staining confirmed that MPD induces apoptosis in DU145 cells. jst.go.jp Following treatment, a significant increase in the apoptotic cell population was observed. jst.go.jp Similar apoptotic effects were noted in A549 human lung cancer cells and in activated mucosal lamina propria mononuclear cells (LPMCs) from patients with ulcerative colitis. phcog.comnih.gov In oral cancer cells, it has been suggested that MPD can induce both apoptosis and autophagy. brieflands.combrieflands.com
Western Blot Analysis for Protein Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. quartzy.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. quartzy.com This method provides valuable insights into how a compound affects cellular signaling pathways by altering the expression levels of key proteins.
Western blot analyses have been instrumental in uncovering the molecular mechanisms behind this compound's effects. In prostate cancer cells, MPD treatment was shown to decrease the phosphorylation of ERK1/2, a key protein in the MAPK signaling pathway, without altering the total ERK1/2 levels. jst.go.jp It also led to an induction of FOXO1, a tumor suppressor protein. jst.go.jp In pancreatic cancer cells, MPD was found to decrease the protein level of the oncogene c-Myc. nih.gov
Furthermore, in the context of inflammation, MPD treatment was shown to reduce the activation of NF-κB in the colonic mucosa of mice with colitis by increasing the expression of its inhibitors, IκBα and IκBβ. nih.gov Studies in mice on a high-fat diet demonstrated that MPD could decrease the protein expression of SREBP1, SREBP2, and LXR in the liver. researchgate.net In A549 lung cancer cells, MPD treatment led to the downregulation of Bcl-2 and upregulation of p53, Bax, and Bak, proteins that are critical in regulating apoptosis. phcog.com
Immunofluorescence and Immunoblot Analyses
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. Immunoblotting, often used interchangeably with Western blotting, confirms the presence and quantity of these proteins. Together, these methods provide a comprehensive picture of protein expression and distribution.
In the study of this compound's effect on prostate cancer cells, immunofluorescence and immunoblot analyses were used to investigate the disruption of lipid rafts. jst.go.jpnih.gov Lipid rafts are specialized microdomains in the cell membrane, and their disruption can affect signaling pathways. Immunofluorescence analysis showed that Flotillin-1, a lipid raft marker protein, was localized in patches on the plasma membrane of DU145 cells. jst.go.jp Following MPD treatment, which was found to decrease cholesterol levels, the integrity of these lipid rafts was disrupted. jst.go.jpnih.gov This was further confirmed by immunoblot analysis after sucrose (B13894) density-gradient centrifugation. jst.go.jpnih.gov
In another study focusing on intestinal inflammation, immunofluorescence was used alongside Western blotting to detect the nuclear abundance of p65, a subunit of the NF-κB complex, and the cytosolic levels of IκBα and β in the colonic mucosa. nih.gov
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq)
Gene expression analysis techniques, such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq), are used to measure the activity of genes. lubio.chrna-seqblog.com qRT-PCR is a targeted approach that quantifies the expression of specific genes, while RNA-seq provides a comprehensive overview of the entire transcriptome. lubio.ch
The application of these methods has provided further insight into the mechanisms of this compound. In a study on ovarian cancer cells, treatment with the IC50 concentration of MPD for 24 hours resulted in a significant 33% decrease in the expression of the SORT1 gene, as measured by qRT-PCR. brieflands.combrieflands.com In another context, qRT-PCR was used to quantify the mRNA levels of antimicrobial peptides in the colonic mucosa of mice, showing that MPD administration promotes their expression. nih.gov
RNA-seq has been employed to gain a broader understanding of the transcriptomic changes induced by certain conditions, with the data often being validated by qRT-PCR. nih.govnih.gov For instance, in studies not directly involving MPD, RNA-seq has been used to identify differentially expressed genes in various biological processes, and the results were confirmed using qRT-PCR for a selection of those genes. nih.govnih.gov This highlights the potential of using such comprehensive techniques to further unravel the wide-ranging effects of this compound on gene expression.
Enzymatic Activity Assays
Enzymatic activity assays are laboratory methods designed to measure the rate of an enzyme-catalyzed reaction. wikipedia.org These assays are crucial for studying enzyme kinetics and for screening potential enzyme inhibitors. wikipedia.orgamsbio.com The assay's design can vary, often involving spectrophotometric or fluorometric detection of the substrate's conversion to a product. wikipedia.org
In the context of this compound research, enzymatic activity assays have been utilized to understand its interaction with specific enzymes. For example, in a study on prostate cancer, a cholesterol oxidase, peroxidase, and 4-aminoantipyrine (B1666024) phenol (B47542) (COD-PAP) assay was used to determine that MPD decreased the concentration of cholesterol in DU145 cells. jst.go.jpnih.gov
Another study developed an in vitro ubiquitination assay (IVUA), a modified ELISA-based platform, to screen for inhibitors of the CBLB E3 ubiquitin ligase. nih.gov While this compound was tested in this platform, it was found to be inactive as an inhibitor of CBLB enzymatic activity under the tested conditions. nih.gov This demonstrates the specificity of MPD's interactions and the importance of enzymatic assays in defining the direct molecular targets of a compound.
In Vivo Animal Model Research
Xenograft Mouse Models for Antitumor Efficacy
Research utilizing xenograft mouse models has demonstrated the antitumor potential of this compound (MPD). In one study, BALB/c-nu mice were subcutaneously injected with MIA PaCa-2 human pancreatic cancer cells. nih.gov Treatment with MPD resulted in a significant inhibition of tumor growth and formation. nih.gov Another study noted the potential anti-cancer properties of this compound in a myeloid leukemia xenograft mouse model. sci-hub.se These models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of potential anticancer compounds. nih.govrsc.orgdoi.orgplos.org The findings from these xenograft studies suggest that MPD can impede the proliferation of cancer cells in a living organism. nih.gov
Table 1: Summary of this compound Antitumor Efficacy in Xenograft Mouse Models
| Model | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Cancer Xenograft | MIA PaCa-2 | Significantly inhibited tumor growth and formation. | nih.gov |
Colitis Models (e.g., DSS-induced, Citrobacter rodentium-induced)
The therapeutic effects of this compound have been investigated in murine models of colitis, which mimic inflammatory bowel disease (IBD) in humans. researchgate.netnih.govnih.gov In models using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, MPD treatment was found to increase the survival rate of mice exposed to high doses of DSS. nih.govnih.gov For mice with low-dose DSS-induced colitis, MPD accelerated mucosal healing and epithelial proliferation, which was associated with a marked reduction in NF-κB activation and the expression of pro-inflammatory cytokines. nih.govnih.gov
Table 2: Research Findings of this compound in Colitis Models
| Model Type | Induction Agent | Key Observations | Reference |
|---|---|---|---|
| Acute & Chronic Colitis | Dextran Sulfate Sodium (DSS) | Increased survival rates, accelerated mucosal healing, reduced NF-κB activation and pro-inflammatory cytokines. | researchgate.netnih.govnih.gov |
Hyperlipidemic Models (e.g., High-fat diet induced gerbils)
The effect of this compound on lipid disorders has been studied in hyperlipidemic gerbils induced by a high-fat diet (HFD). researchgate.netnih.gov Gerbils fed an HFD develop conditions that resemble mixed hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) in humans. nih.gov In this model, oral administration of MPD led to a decrease in body weight, the relative weight of the liver, blood lipid levels, and hepatic lipid levels. researchgate.netnih.gov
Specifically, MPD treatment was shown to alleviate liver steatosis and injury in the HFD-fed gerbils. researchgate.netnih.gov The underlying mechanisms for these effects were linked to the regulation of genes involved in cholesterol and triglyceride metabolism. researchgate.netnih.gov MPD treatment reduced the expression of HMGCR and increased the expression of LDL-R, while also decreasing the expression of PCSK9, which contributes to cholesterol reduction. researchgate.netnih.gov Additionally, it reduced the hepatic expression of ACC and FASN, key enzymes in triglyceride synthesis. nih.gov These effects are attributed to the inhibition of the protein expression of LXR, SREBP1, and SREBP2. nih.gov
Table 3: Effects of this compound in High-Fat Diet Induced Hyperlipidemic Gerbils
| Parameter Measured | Outcome of MPD Treatment | Reference |
|---|---|---|
| Body Weight | Decreased | researchgate.netnih.gov |
| Liver Weight (relative) | Decreased | researchgate.netnih.gov |
| Blood Lipid Levels | Decreased | researchgate.netnih.gov |
| Hepatic Lipid Levels | Decreased | researchgate.netnih.gov |
| Liver Steatosis & Injury | Alleviated | researchgate.netnih.gov |
| Gene Expression (HMGCR, PCSK9, ACC, FASN, SREBP1, SREBP2, LXR) | Reduced | researchgate.netnih.gov |
Rat Carotid Artery Balloon Injury Model
The potential of this compound to inhibit neointimal hyperplasia, a primary cause of restenosis after procedures like angioplasty, has been evaluated using the rat carotid artery balloon injury model. researchgate.netmedchemexpress.complos.org This model simulates the arterial injury that occurs during vascular interventions. plos.org Research demonstrated that extravascular administration of MPD markedly reduced the formation of neointima in the injured vessel. researchgate.netmedchemexpress.com
The mechanism behind this effect involves the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. researchgate.net MPD was found to arrest VSMCs at the G1 phase of the cell cycle. researchgate.net Furthermore, the compound decreased the expression of ADAM15 and its downstream signaling pathways, including FAK, ERK, and PI3K/Akt. researchgate.net The expression and activities of matrix metalloproteinases, specifically MMP-2 and MMP-9, were also suppressed by MPD in a concentration-dependent manner. researchgate.net
Table 4: this compound's Impact on the Rat Carotid Artery Balloon Injury Model
| Finding | Mechanism | Reference |
|---|---|---|
| Reduced neointima formation. | Inhibited growth and migration of vascular smooth muscle cells (VSMCs). | researchgate.netmedchemexpress.com |
| Induced G1 phase cell cycle arrest in VSMCs. | researchgate.net | |
| Downregulated ADAM15, FAK, ERK, and PI3K/Akt signaling pathways. | researchgate.net |
Ovariectomy-Induced Osteoporosis Mouse Models
This compound has been assessed for its antiosteoporotic activity in mouse and rat models where osteoporosis is induced by ovariectomy (OVX), simulating postmenopausal bone loss. caymanchem.comnih.govbiocytogen.com In these models, treatment with MPD was found to significantly inhibit the bone loss induced by the surgical procedure. caymanchem.comnih.gov
Specifically, MPD treatment prevented the decreases in both bone mineral content (BMC) and bone mineral density (BMD) in total, cancellous, and cortical bones. nih.gov This protective effect on bone mass was observed without causing side effects on the uterus. nih.gov These findings suggest that this compound could be a potential agent for addressing osteoporotic conditions. caymanchem.comnih.govvincibiochem.it
Table 5: Efficacy of this compound in Ovariectomy-Induced Osteoporosis Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Ovariectomized (OVX) Mice/Rats | Decreased bone loss. | caymanchem.comnih.gov |
| Prevented decreases in bone mineral content (BMC). | nih.gov | |
| Prevented decreases in bone mineral density (BMD). | nih.gov |
Micro-PET/CT Imaging in Tumor Models
Micro-Positron Emission Tomography/Computed Tomography (micro-PET/CT) has been employed as an advanced imaging technique to validate the in vivo effects of this compound on tumor metabolism. nih.govsnmmi.orgnih.gov In a xenograft mouse model using MIA PaCa-2 pancreatic cancer cells, micro-PET/CT imaging was used to assess the uptake of the glucose analog 18F-fluorodeoxyglucose (18FDG). nih.gov
The results of the imaging study showed that MPD significantly decreased the uptake of 18FDG in the tumors. nih.gov Since cancer cells often exhibit increased glucose uptake and metabolism (a phenomenon known as aerobic glycolysis or the Warburg effect), this reduction in 18FDG uptake provides strong evidence that MPD can inhibit aerobic glycolysis in vivo. nih.govnih.gov This observation further elucidates the metabolic inhibitory functions of MPD in a cancer context. nih.gov
Table 6: Micro-PET/CT Imaging Findings for this compound in Tumor Models
| Imaging Technique | Animal Model | Radiotracer | Key Finding | Reference |
|---|
Table 7: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 18F-fluorodeoxyglucose (18FDG) |
| ADAM15 |
| Akt |
| ERK |
| FAK |
| HMGCR |
| LDL-R |
| LXR |
| This compound (MPD) |
| MMP-2 |
| MMP-9 |
| NF-κB |
| PCSK9 |
| PI3K |
| SREBP1 |
Tissue and Organ Analysis
In preclinical models of intestinal inflammation, this compound (MPD) has demonstrated protective effects, which are reflected in changes to key organ metrics.
Histological Scoring: In mouse models of colitis induced by dextran sulfate sodium (DSS), treatment with MPD resulted in reduced histological scores. researchgate.net These scores, which quantify the severity of inflammation, are based on parameters such as the infiltration of immune cells, edema, erosion or ulceration of the epithelial layer, and crypt damage. nih.gov MPD treatment significantly mitigated these features, indicating a reduction in mucosal inflammation and promotion of mucosal healing. researchgate.net
Colon Length: Shortening of the colon is a common indicator of the severity of intestinal inflammation. medsci.orgresearchgate.net In studies involving pathogen-induced colitis with Citrobacter rodentium, administration of MPD significantly increased the colon length compared to untreated models. nih.gov Similarly, in DSS-induced colitis models, MPD treatment led to an increased colon length, further supporting its anti-inflammatory effect in the gut. researchgate.net
Spleen Weight: While direct studies measuring the effect of this compound on spleen weight were not identified in the searched literature, spleen weight is often positively correlated with systemic inflammation. e-century.us In inflammatory conditions like colitis, an increase in spleen weight can be an indicator of the disease's severity. medsci.orgjajgastrohepto.org
Bacterial Colonization: MPD has been shown to protect colonic mucosa from inflammation induced by the murine pathogen Citrobacter rodentium. nih.govnih.gov Treatment with MPD reduced the disease severity and also decreased bacterial translocation to the mesenteric lymph nodes (MLN). nih.gov This suggests that MPD enhances the intestinal barrier function, thereby controlling bacterial colonization and its systemic consequences. nih.gov
Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetic studies are crucial for understanding how a compound is processed by the body. Research on this compound has provided a clear profile of its absorption, distribution, metabolism, and excretion. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Studies in rat models have been fundamental in characterizing the ADME profile of this compound following intravenous administration. ingentaconnect.comnih.gov The compound is distributed and eliminated rapidly, with no evidence of accumulation in the examined tissues. ingentaconnect.com
Plasma Concentration-Time Profiles
Following intravenous injection in rats, the plasma concentrations of this compound decline rapidly. ingentaconnect.comnih.gov The pharmacokinetics of MPD fit a one-compartment model. ingentaconnect.comnih.gov After 5 hours, the concentration of MPD in the plasma and most tissues was found to be at or below the lower limit of quantification, indicating swift elimination from the body. ingentaconnect.comnih.gov
Elimination Half-Life
The rapid elimination of this compound is quantified by its short elimination half-life (t½). In rats, the half-life was observed to be in the range of 25.56 to 29.32 minutes. ingentaconnect.comnih.gov
Biliary and Urinary Excretion Pathways
The primary routes of elimination for this compound are through bile and urine. ingentaconnect.com Studies have quantified the cumulative excretion rates, showing that biliary and urinary excretion are the two main elimination pathways for the compound. ingentaconnect.com
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Finding | Source |
|---|---|---|
| Elimination Half-Life (t½) | 25.56 - 29.32 minutes | ingentaconnect.comnih.gov |
| Cumulative Urinary Excretion (48h) | 23.43% of administered dose | ingentaconnect.com |
| Cumulative Biliary Excretion (24h) | 32.86% of administered dose | ingentaconnect.com |
Metabolite Identification and Characterization
The biotransformation of this compound in the body leads to the formation of several metabolites. Deglycosylation has been identified as a primary reaction in its metabolism. fxcsxb.com
Research has identified a number of metabolites in rat biosamples, with Protodioscin (B192190) and Dioscin (B1662501) being two of the primary ones. fxcsxb.com The formation of these two compounds represents the major metabolic pathways for MPD in rats. fxcsxb.com After intravenous injection of MPD, Protodioscin (PD) was detected in both urine and bile. ingentaconnect.com The cumulative excretion rate of PD was 17.63% in urine and 23.68% in bile. ingentaconnect.com Other identified metabolites include Pseudoprotodioscin. fxcsxb.com Investigations involving microbial metabolism with Aspergillus niger have also been used to study the biotransformation of this compound, identifying various pregnane (B1235032) and furostanol glycosides as well as the aglycone, Diosgenin (B1670711). nih.gov
Identified Metabolites of this compound
| Metabolite Name | Source of Identification |
|---|---|
| Protodioscin | ingentaconnect.comfxcsxb.com |
| Dioscin | fxcsxb.com |
| Diosgenin | nih.gov |
| Protobioside | Not explicitly identified as a direct metabolite in the provided search results. |
| Pseudoprotodioscin | fxcsxb.com |
Bioavailability Considerations
The bioavailability of a compound, defined as the proportion of an administered dose that enters the systemic circulation, is a critical factor in its therapeutic potential. For steroidal saponins (B1172615) like this compound, bioavailability is influenced by several factors including its physicochemical properties and interactions within the gastrointestinal tract. Saponins, being large and relatively polar glycosidic molecules, often exhibit low oral bioavailability.
Key considerations for this compound's bioavailability include its susceptibility to enzymatic hydrolysis in the gut, where glycosidic bonds can be cleaved by gut microbiota, and its potential for poor permeation across the intestinal epithelium. The hydrophilic sugar moieties can hinder passive diffusion across lipid membranes. mdpi.com Furthermore, efflux transporters in the gut wall can actively pump the compound back into the intestinal lumen, further limiting absorption. mdpi.com
While specific oral bioavailability data for this compound is not extensively detailed in the available preclinical literature, pharmacokinetic studies of related compounds and the general behavior of saponins suggest that its absorption after oral administration is likely limited. scispace.com Research into formulation strategies, such as the use of lipid-based nanocarriers or co-administration with absorption enhancers, could be potential avenues to improve the oral bioavailability of this compound, thereby enhancing its therapeutic utility. mdpi.com
Dose-Dependent Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. A dose-dependent pharmacokinetic analysis of this compound was conducted in rats following intravenous (i.v.) administration to characterize its behavior in the body. ingentaconnect.comnih.gov
In a key study, rats were administered this compound intravenously at three different dose levels: 20, 40, and 120 mg/kg. nih.govingentaconnect.com The analysis of plasma concentrations over time revealed that the pharmacokinetics of this compound were linear across this dose range. ingentaconnect.com A strong linear relationship (r = 0.9989) was observed between the administered dose and the area under the plasma concentration-time curve (AUC), indicating that the drug's clearance mechanisms were not saturated within this range. nih.govingentaconnect.com
The plasma concentration of this compound declined rapidly, fitting a one-compartment model. ingentaconnect.comingentaconnect.com The elimination half-life (t1/2) was short, ranging from 25.56 to 29.32 minutes, suggesting rapid clearance from the plasma. nih.gov The compound was found to be distributed to various tissues quickly but was also eliminated rapidly, with concentrations in most tissues falling below the lower limit of quantification 5 hours post-injection. ingentaconnect.comingentaconnect.com Excretion studies showed that this compound is eliminated through both urine and bile. Within 48 hours, 23.43% of the administered dose was recovered in urine and 32.86% was recovered in bile within 24 hours. ingentaconnect.comnih.govingentaconnect.com
| Parameter | 20 mg/kg | 40 mg/kg | 120 mg/kg |
| t1/2 (min) | 25.56 | 28.51 | 29.32 |
| AUC (µg/ml*min) | 100.91 | 203.15 | 612.33 |
| Urinary Excretion (%) | 23.43 | N/A | N/A |
| Biliary Excretion (%) | 32.86 | N/A | N/A |
Data derived from a dose-dependent pharmacokinetic study in rats following intravenous injection. ingentaconnect.comnih.govingentaconnect.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. wikipedia.org For this compound, these studies are crucial for identifying the key structural features responsible for its therapeutic effects and for guiding the design of new, more potent analogues.
Comparison with Diosgenyl Saponins and their Analogues
This compound belongs to the family of diosgenyl saponins, which are characterized by a diosgenin aglycone core. sci-hub.se Comparisons with other members of this family, such as Dioscin and Protodioscin, provide valuable insights into its activity. nih.govnih.gov
Preclinical studies have shown that this compound exhibits a level of antitumor activity comparable to that of Dioscin. researchgate.net However, a significant advantage of this compound is its reported lack of hemolytic effects, which can be a limiting factor for other saponins. researchgate.net The primary structural difference between this compound (a furostanol saponin) and Dioscin (a spirostanol (B12661974) saponin) lies in the open F-ring of the steroid skeleton in this compound. This structural variation, along with the specific glycosylation pattern, is believed to be a key determinant of their differing biological profiles. sci-hub.se Studies on various diosgenyl saponin (B1150181) analogues have indicated that the type and complexity of the sugar chains attached to the diosgenin core significantly modulate cytotoxicity. For instance, certain pentasaccharide or hexasaccharide saponin analogues were found to be less active than their corresponding disaccharide analogues or Dioscin, suggesting an optimal length and structure for the glycan moiety. researchgate.net
Impact of Glycosylation Patterns on Biological Activity
The carbohydrate moieties attached to the steroidal aglycone are fundamental to the biological activity of saponins. nih.govmdpi.com The number, type, linkage, and conformation of these sugar units can dramatically influence the compound's interaction with biological targets, its solubility, and its pharmacokinetic properties. researchgate.netnih.gov
Synthetic Analogues and their Therapeutic Potential
The synthesis of analogues of this compound and its parent compound, diosgenin, is a key strategy for developing new therapeutic agents with improved properties. nih.govresearchgate.netscielo.br Chemical synthesis allows for precise modifications to the molecular structure, enabling the exploration of SAR and the optimization of biological activity. wikipedia.org
The total synthesis of this compound has been successfully achieved, providing a pathway to generate structural analogues that are difficult to isolate from natural sources. researchgate.net Modifications can be made to the steroidal backbone, the type and position of functional groups, and the attached sugar chains. For example, the development of a synthetic analogue, 26-Thiomethyl protodioscin, involves replacing a hydroxyl group with a thiomethyl group, which can alter properties like solubility and target interaction. ontosight.ai
The therapeutic potential of these synthetic analogues is significant. By modifying the structure, it is possible to:
Enhance cytotoxic activity against cancer cells. scielo.brscielo.br
Improve selectivity for cancer cells over healthy cells. caymanchem.com
Increase bioavailability and improve pharmacokinetic profiles. ontosight.ai
Reduce potential toxicities. researchgate.net
Studies on various diosgenin derivatives have shown that introducing different functional groups or amino acid moieties can result in compounds with potent antitumor activity, often by inducing cell cycle arrest and apoptosis. scielo.brscielo.br These synthetic efforts provide a powerful tool to expand the structural diversity of saponins, leading to the discovery of promising lead compounds for drug development. mdpi.com
Future Directions and Research Gaps
Elucidation of Novel Molecular Targets
While initial studies have demonstrated that Methylprotodioscin (MPD) exerts its effects through various known signaling pathways, its precise molecular-level interactions remain an area ripe for discovery. Analysis using the National Cancer Institute's COMPARE program revealed no compounds with cytotoxicity patterns similar to MPD, suggesting a potentially novel mechanism of anticancer action. tandfonline.com
Current research indicates MPD can induce apoptosis by modulating the Bcl-2 family of proteins, activating caspases, and disrupting the mitochondrial membrane potential. researchgate.netmedchemexpress.com It also influences critical cell signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, and can downregulate the protein levels of the oncoprotein c-Myc. nih.govmdpi.comselleckchem.com In prostate cancer cells, MPD has been shown to induce the tumor suppressor Forkhead box O1 (FOXO1), which is predicted to be a direct target. selleckchem.com
Future research must move beyond these broader pathways to identify the specific, direct binding partners of MPD. Key research questions include:
What are the primary intracellular protein or nucleic acid targets with which MPD directly interacts?
How does MPD binding to these targets initiate the downstream signaling events observed in studies, such as the inhibition of the Akt1/c-Myc axis in pancreatic cancer? mdpi.comingentaconnect.com
Does MPD's effect on cholesterol metabolism and lipid rafts directly influence its anticancer activity by modulating signaling protein localization and function? selleckchem.com
Advanced techniques such as affinity chromatography, mass spectrometry-based proteomic approaches, and computational molecular docking could be employed to isolate and identify these novel targets, providing a more refined understanding of its mechanism of action. selleckchem.com
Table 1: Known and Investigated Molecular Pathways of this compound
| Pathway/Target | Observed Effect | Investigated Disease/Cell Model | Citation |
| Apoptosis Pathway | |||
| Bcl-2 Family (Bcl-2, Bax, p-Bad) | Downregulation of Bcl-2, p-Bad; Upregulation of Bax | A549 Human Lung Cancer | researchgate.net |
| Caspase Activation | Activation of Caspase-3 | A549 Human Lung Cancer | researchgate.net |
| Cell Cycle Regulation | |||
| G2/M Phase Arrest | Induction of cell cycle arrest at G2/M checkpoint | A549, K562, HepG2 Cells | researchgate.netmdpi.com |
| Oncogenic Signaling | |||
| Akt1/c-Myc Axis | Inhibition of Akt1 activation, leading to decreased c-Myc protein levels | Pancreatic Cancer Cells | mdpi.comingentaconnect.com |
| MAPK Signaling Pathway | Reduction of P-extracellular regulated protein kinase (ERK) | Prostate Cancer Cells | selleckchem.com |
| Tumor Suppressors | |||
| FOXO1 | Induction of FOXO1 expression | Prostate Cancer Cells | selleckchem.com |
| Lipid Metabolism | |||
| SREBP1c/SREBP2 | Inhibition of transcription | THP-1 Macrophages | tandfonline.com |
| SORT1 | Decreased gene expression | A2780 Ovarian Cancer Cells | scielo.br |
Investigation of Combination Therapies
To enhance therapeutic efficacy and potentially overcome drug resistance, future research should systematically investigate this compound in combination with established chemotherapeutic agents and targeted therapies. Preliminary studies have already shown the promise of this approach.
In one study, the combination of MPD and carboplatin (B1684641) was tested on A2780 ovarian cancer cells. scielo.br The results demonstrated a synergistic interaction, meaning the combined effect of the two agents was greater than the sum of their individual effects. scielo.br This synergy allowed for a reduction in the required dose of both carboplatin and MPD to achieve a specific therapeutic effect. scielo.br Another study investigating a mixture of acetylated isomers of MPD found an additive, rather than synergistic, effect when combined with doxorubicin. scielo.br
These initial findings warrant a broader investigation into MPD's potential as a combinatorial agent. Future studies should:
Screen MPD against a wide panel of conventional chemotherapies (e.g., taxanes, platinum-based drugs) and modern targeted agents (e.g., kinase inhibitors, immunotherapy) across various cancer types.
Elucidate the molecular basis for observed synergistic or additive effects. For instance, does MPD sensitize cancer cells to other agents by inhibiting drug resistance pathways or by targeting a complementary signaling cascade?
Explore combinations in the context of specific genetic backgrounds, such as in pancreatic cancers with KRAS mutations, where targeting metabolic pathways regulated by c-Myc could improve the efficacy of traditional treatments. mdpi.comingentaconnect.com
Table 2: Reported Combination Therapy Studies with this compound
| Combination Agent | Cancer Model | Observed Effect | Citation |
| Carboplatin | A2780 Ovarian Cancer Cells | Synergistic | scielo.br |
| Doxorubicin | Not specified | Additive | scielo.br |
Development of Improved Delivery Systems
A significant hurdle for the clinical translation of many natural saponins (B1172615), including MPD, is their challenging pharmacokinetic profile, which can include poor solubility and low oral bioavailability. mdpi.com Furthermore, some saponins are associated with issues like hemolysis when administered intravenously. researchgate.net Addressing these limitations through advanced drug delivery systems is a critical area for future research.
Currently, pharmacokinetic studies in rats show that MPD is distributed and eliminated rapidly, with a short elimination half-life of approximately 25-30 minutes after intravenous injection. ingentaconnect.comnih.gov While no studies have yet reported on advanced delivery systems specifically for MPD, research on its parent compound, diosgenin (B1670711), and other saponins provides a clear roadmap. nih.gov Strategies such as encapsulation in nanoparticles, liposomes, and conjugation with polymers like polyethylene (B3416737) glycol (PEG) have shown success in improving the stability, bioavailability, and safety profile of related compounds. nih.govmdpi.com
Future research efforts should focus on:
Formulation Development: Creating and characterizing novel formulations of MPD, such as liposomal MPD, MPD-loaded polymeric nanoparticles, or nanocrystals. dovepress.com
Pharmacokinetic Evaluation: Assessing how these new delivery systems alter the absorption, distribution, metabolism, and excretion (ADME) profile of MPD in preclinical models.
Targeted Delivery: Designing delivery systems that can specifically target tumor tissues, thereby increasing local drug concentration and reducing systemic exposure. Research into Rhizoma polygonati extract, which contains MPD, has shown that processing can generate nanoparticles, suggesting a potential for the natural source itself to be part of a delivery system. tandfonline.com
Further Preclinical Efficacy and Safety Assessments
While initial studies have demonstrated MPD's efficacy in various cell lines and some animal models, comprehensive and standardized preclinical evaluation is necessary. nih.govdovepress.com The goal of this research phase is to generate robust data on both the therapeutic efficacy and the potential toxicity of a compound before it can be considered for human trials. dovepress.com
MPD has shown cytotoxic activity against a broad panel of human cancer cell lines, including those from lung, pancreatic, ovarian, and prostate cancers, as well as leukemia and solid tumors. tandfonline.commdpi.comselleckchem.comscielo.br In vivo studies have confirmed its ability to inhibit tumor growth in xenograft models of pancreatic cancer and reduce neointima formation in a rat carotid artery injury model. uea.ac.ukresearchgate.net
However, to build a strong case for clinical development, future preclinical assessments must be expanded to:
Evaluate efficacy in a wider range of preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models, which are often more predictive of human clinical outcomes. nih.gov
Conduct formal toxicological studies to identify any potential organ-specific toxicities and to establish a safe therapeutic window.
Investigate the metabolism of MPD more thoroughly, identifying its major metabolites and assessing their own biological activity and toxicity. Studies have already begun to identify metabolites in rat urine, some of which retain antiproliferative activity.
Exploration of this compound in other Disease Models
The biological activities of this compound extend beyond its anticancer effects, presenting opportunities for research in a variety of other disease contexts. Expanding the investigation of MPD into these areas could uncover new therapeutic applications.
Documented activities of MPD that warrant further exploration include:
Cardiovascular and Thrombotic Diseases: MPD has been shown to have anti-thrombotic effects in vitro and in vivo and to exert therapeutic effects on myocardial infarction in rat models. tandfonline.com It also inhibits the proliferation and migration of vascular smooth muscle cells, suggesting a role in preventing atherosclerosis and restenosis. uea.ac.uk
Inflammatory Conditions: The compound has demonstrated anti-inflammatory properties. It can suppress the production of airway mucin, suggesting utility in inflammatory pulmonary diseases. tandfonline.com Furthermore, it has been shown to protect against intestinal inflammation in models of inflammatory bowel disease (IBD) by modulating mucosal immune responses and enhancing the intestinal barrier. medchemexpress.com
Metabolic Disorders: MPD influences lipid metabolism by inhibiting key enzymes and transcription factors involved in cholesterol and fatty acid synthesis, such as SREBPs. tandfonline.comuea.ac.uk This points to a potential therapeutic role in managing dyslipidemia.
Future research should involve testing MPD in validated animal models for these conditions, such as models of deep vein thrombosis, allergic asthma, DSS-induced colitis, and diet-induced atherosclerosis, to confirm and expand upon these promising initial findings.
Q & A
Q. What experimental models are commonly used to study the bioactivity of Methylprotodioscin, and how should researchers validate their findings?
this compound’s bioactivity, such as its role in apoptosis induction and mucin suppression, is typically studied using in vitro models like human cancer cell lines (e.g., cervical cancer HeLa cells) and airway epithelial cells (e.g., NCI-H292). Key validation steps include:
- Dose-response curves to establish IC50 values for cytotoxicity or efficacy.
- Positive controls (e.g., cisplatin for apoptosis assays) to benchmark activity.
- Mechanistic validation via Western blotting (e.g., caspase-3 activation) or qPCR (e.g., MUC5AC gene expression). Reproducibility requires triplicate experiments with statistical significance (p < 0.05) using ANOVA or t-tests .
Q. What are the optimal extraction and purification protocols for this compound from natural sources?
this compound is isolated via ultrasonic-assisted extraction (UAE) combined with ethanol precipitation or column chromatography. Key steps:
- Solvent selection : Ethanol-water mixtures (70–80% ethanol) maximize saponin yield.
- Chromatography : Silica gel or HPLC with C18 columns for purity validation (>95% by UV/ELSD).
- Characterization : NMR (¹H/¹³C) and HR-MS for structural confirmation . Method details must include solvent ratios, temperature, and equipment specifications for replication .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Contradictions in efficacy (e.g., varying IC50 values) may arise from differences in:
- Cell culture conditions (e.g., serum concentration, passage number).
- Compound purity : Impurities in crude extracts can skew results.
- Assay protocols : MTT vs. CCK-8 assays may yield divergent viability metrics. Mitigation strategies include cross-validating results with orthogonal assays (e.g., flow cytometry for apoptosis) and reporting purity levels explicitly .
Advanced Research Questions
Q. What methodological frameworks are recommended for studying this compound’s synergistic effects with other phytochemicals?
Synergy studies require:
- Isobologram analysis or Chou-Talalay’s combination index to quantify additive/synergistic effects.
- Multi-omics integration : Transcriptomics (RNA-seq) and metabolomics to identify pathways modulated by this compound-polyphenol combinations.
- Pharmacokinetic validation : Co-administration studies in animal models to assess bioavailability changes .
Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
Key considerations:
- Animal models : Use immunocompromised mice (e.g., BALB/c nude) for xenograft studies.
- Dosing regimen : Acute vs. chronic toxicity assessments (OECD Guidelines 423/425).
- Bioanalytical methods : LC-MS/MS for plasma concentration profiling and tissue distribution analysis. Include ethical approval statements and sample size calculations (power ≥80%) .
Q. What statistical approaches are critical for resolving contradictory data in this compound’s mechanism of action?
Advanced methods include:
- Meta-analysis : Pooling data from independent studies to identify consensus pathways (e.g., PI3K/AKT inhibition).
- Machine learning : Feature selection algorithms to prioritize variables (e.g., gene expression clusters) linked to bioactivity.
- Bayesian modeling : Quantifying uncertainty in dose-response relationships. Transparent reporting of confidence intervals and effect sizes (e.g., Cohen’s d) is mandatory .
Methodological Best Practices
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
Follow journal guidelines (e.g., Food and Chemical Toxicology):
Q. What strategies are effective for integrating this compound research into systematic reviews or meta-analyses?
Use PRISMA guidelines:
- Search strategy : Combine keywords (e.g., “this compound AND apoptosis”) across PubMed, Scopus, and Web of Science.
- Risk of bias assessment : Apply ROBINS-I tool for non-randomized studies.
- Data synthesis : Forest plots to visualize heterogeneity in effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
